Product packaging for 2-Nonyl-1,3-dioxane(Cat. No.:CAS No. 6413-70-3)

2-Nonyl-1,3-dioxane

Cat. No.: B13997852
CAS No.: 6413-70-3
M. Wt: 214.34 g/mol
InChI Key: KLVLHANUQRTPHD-UHFFFAOYSA-N
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Description

2-Nonyl-1,3-dioxane is a chemical compound featuring a 1,3-dioxane ring, a six-membered cyclic acetal, substituted with a nonyl group at the 2-position. Compounds of this structural class are primarily recognized in organic chemistry for their role as protecting groups for carbonyl functionalities (aldehydes and ketones) during multi-step synthetic sequences . The 1,3-dioxane ring is known for its stability under basic conditions and against nucleophiles, but can be selectively removed under mild acidic hydrolysis to regenerate the original carbonyl group . Beyond their foundational use in protection, 1,3-dioxane and 1,3-dioxolane (a five-membered ring analog) derivatives are significant intermediates and final products in the pharmaceutical, fragrance, and polymer industries . Some structurally related 1,3-dioxolane derivatives have been reported to exhibit a range of biological activities, including antibacterial and antifungal properties . The specific applications and mechanism of action for this compound would be contingent upon the particular research context. This product is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H26O2 B13997852 2-Nonyl-1,3-dioxane CAS No. 6413-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6413-70-3

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

2-nonyl-1,3-dioxane

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-10-13-14-11-9-12-15-13/h13H,2-12H2,1H3

InChI Key

KLVLHANUQRTPHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1OCCCO1

Origin of Product

United States

Synthetic Methodologies for 2 Nonyl 1,3 Dioxane and Its Derivatives

Established Synthetic Routes to 2-Nonyl-1,3-dioxane

The most conventional and widely practiced method for synthesizing this compound is the direct acid-catalyzed acetalization of nonanal (B32974) with 1,3-propanediol (B51772). organic-chemistry.org This reaction is a cornerstone of heterocyclic chemistry, providing a reliable pathway to the 1,3-dioxane (B1201747) core structure. Variations of this method involve different catalysts and reaction conditions to optimize yield and purity. For instance, the synthesis of related 2-alkyl-1,3-dioxanes has been achieved through the condensation of aliphatic aldehydes with 1,3-propanediol in boiling benzene, utilizing a sulfo cation exchanger as a catalyst. niscpr.res.in

Another established route is the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene. wikipedia.orgrsc.org While often used with formaldehyde (B43269), this reaction can be adapted for other aldehydes and is a powerful tool for carbon-carbon bond formation and cyclization in a single step. wikipedia.orgmpg.de

Acid-Catalyzed Acetalization: The mechanism for the formation of this compound from nonanal and 1,3-propanediol under acidic conditions is a classic example of nucleophilic addition to a carbonyl group. The key steps are:

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of nonanal, significantly increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A hydroxyl group from the 1,3-propanediol molecule acts as a nucleophile, attacking the activated carbonyl carbon. This forms a hemiacetal intermediate.

Second Protonation and Dehydration: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The subsequent loss of a water molecule generates a resonance-stabilized oxocarbenium ion.

Intramolecular Cyclization: The second hydroxyl group of the propanediol (B1597323) backbone attacks the oxocarbenium ion in an intramolecular fashion, leading to the formation of the six-membered 1,3-dioxane ring.

Deprotonation: The final step is the deprotonation of the resulting oxonium ion to regenerate the acid catalyst and yield the final this compound product. organic-chemistry.orgwikipedia.org

Prins Reaction: The mechanism of the Prins reaction to form a 1,3-dioxane involves the acid-catalyzed addition of an aldehyde to an alkene. wikipedia.org

Carbonyl Activation: An acid catalyst protonates the aldehyde, forming an oxonium ion.

Electrophilic Addition: This electrophile adds to an alkene, generating a carbocationic intermediate. wikipedia.org

Nucleophilic Capture: The carbocation is then captured by a second molecule of the aldehyde. This step leads to a new intermediate where the positive charge is dispersed.

Ring Closure: Intramolecular cyclization of this intermediate forms the 1,3-dioxane ring. wikipedia.org The exact pathway and the fate of the intermediates can be highly dependent on the reaction conditions, such as temperature and reactant concentrations. wikipedia.orgmpg.de Isotope labeling studies in related systems suggest that the transformation can proceed via a concerted, highly asynchronous mechanism. mpg.deorganic-chemistry.org

A diverse array of catalyst systems has been employed for the synthesis of 1,3-dioxanes. The choice of catalyst can significantly influence reaction efficiency, selectivity, and conditions. Common catalysts include both Brønsted and Lewis acids. organic-chemistry.org

Catalyst TypeExamplesTypical Reaction ConditionsReference(s)
Brønsted Acids p-Toluenesulfonic acid (p-TsOH), Sulfuric acid (H₂SO₄)Refluxing in a solvent like toluene (B28343) with azeotropic removal of water (Dean-Stark apparatus). organic-chemistry.org
Lewis Acids Iodine (I₂), Zirconium tetrachloride (ZrCl₄), Bismuth(III) triflate (Bi(OTf)₃)Often milder conditions, sometimes at room temperature. Iodine is noted as a cost-effective and practical catalyst. organic-chemistry.orgiwu.eduresearchgate.net
Solid Acid Catalysts Amberlyst 15, Sulfonated resins, Zeolites (HZSM-5)Heterogeneous catalysis, allowing for easier catalyst recovery and recycling. researchgate.netthieme-connect.de

The kinetics of 1,3-dioxane formation are influenced by factors such as catalyst loading, temperature, and the nature of the substrates. acs.org For the Prins reaction, low temperatures and an excess of the aldehyde reactant typically favor the formation of the 1,3-dioxane product. wikipedia.org Kinetic studies on related systems have shown that the mechanism can involve a rapid pre-equilibrium formation of an adduct between the catalyst and a reactant, followed by a slower, rate-determining step. acs.org In polymerization reactions of similar cyclic acetals, the monomer addition speed and catalyst-to-initiator ratio are critical parameters controlling the reaction kinetics.

The production of fragrances and other fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. chemicals.gov.invertecbiosolvents.com

Key green chemistry principles applicable to this compound synthesis include:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. The use of solid acid catalysts is particularly advantageous as they can be easily separated and reused. researchgate.netchemicals.gov.in

Atom Economy: Synthetic routes like acetalization are highly atom-economical, as the primary byproduct is water.

Safer Solvents and Reagents: There is a drive to replace traditional volatile organic solvents with greener alternatives. rsc.org The use of milder, less toxic catalysts, such as molecular iodine or bismuth salts, is also a key consideration. iwu.eduresearchgate.net

Use of Renewable Feedstocks: Nonanal can be derived from oleic acid, a component of various vegetable oils, positioning it as a renewable feedstock. Similarly, 1,3-propanediol can be produced through fermentation processes, further enhancing the green credentials of the synthesis. The use of bio-based solvents is also an area of active research. rsc.orgacs.org

Catalyst Systems and Reaction Kinetics in 1,3-Dioxane Synthesis

Development of Novel Synthetic Approaches for this compound Scaffolds

Research into the synthesis of 1,3-dioxanes continues to evolve, with a focus on developing more efficient, selective, and versatile methods.

Controlling the stereochemistry of substituted 1,3-dioxanes is crucial, especially for applications in pharmaceuticals and fragrances where specific stereoisomers often exhibit desired activities.

Stereoselective Synthesis: Methods have been developed for the stereoselective synthesis of disubstituted 1,3-dioxanes. For example, using saturated aqueous solutions of certain inorganic salts (e.g., CaCl₂) in the acetalization reaction of aldehydes with 2-substituted 1,3-propanediols can lead to high trans selectivity. acs.org The stereochemical outcome of these reactions is often controlled by achieving thermodynamic equilibrium, which favors the more stable stereoisomer. In many 2,5-disubstituted 1,3-dioxanes, the trans isomer is thermodynamically preferred. Furthermore, the stereoselective vinylation of certain cis-5-alkyl-5-hydroxymethyl-1,3-dioxanes has been reported to proceed with high efficiency. researchgate.net

Enantioselective Synthesis: The development of asymmetric catalytic systems has enabled the synthesis of enantioenriched 1,3-dioxanes.

Asymmetric Prins Reaction: A significant breakthrough is the use of chiral Brønsted acids, such as confined imino-imidodiphosphate (iIDP) catalysts, to effect a highly enantioselective intermolecular Prins reaction between styrenes and formaldehyde, yielding optically active 1,3-dioxanes. mpg.deorganic-chemistry.orgacs.org

Asymmetric Acetalization: Chiral phosphoric acids have been shown to catalyze regioselective and, in some cases, enantioselective acetalization of diols. nih.govnih.gov

Other Asymmetric Methods: Asymmetric synthesis of related heterocycles, such as 2,6-disubstituted piperidines, often provides strategic insights applicable to dioxane synthesis. nih.govclockss.org

StrategyCatalyst/MethodKey FeatureReference(s)
Stereoselective Acetalization Acid catalysis with saturated CaCl₂ solutionHigh trans selectivity for 2,5-disubstituted 1,3-dioxanes. acs.org
Enantioselective Prins Reaction Chiral imino-imidodiphosphate (iIDP) Brønsted acidsProduces highly enantioenriched 1,3-dioxanes from olefins and aldehydes. mpg.deorganic-chemistry.orgacs.org
Enantioselective Acetalization/Cascade Chiral Phosphoric Acids (e.g., SPINOL-derived)Catalyzes acetalization/oxa-Michael cascades to form chiral dioxolanes. nih.gov

The formation of the 1,3-dioxane ring is the key step in the synthesis of this compound. Beyond direct acetalization, other cyclization strategies are employed to build this heterocyclic system.

Acid-Catalyzed Cyclization: This is the most direct method, involving the condensation of an aldehyde or ketone with a 1,3-diol. organic-chemistry.org The reaction is typically reversible and driven to completion by removing the water formed during the reaction. organic-chemistry.org

Prins-type Cyclization: This reaction constructs the ring by combining an alkene and an aldehyde. wikipedia.orgmpg.de It is particularly powerful for creating substituted dioxanes and can be catalyzed by various Lewis and Brønsted acids, including iodine. researchgate.netthieme-connect.com

Tandem Reactions: Complex 1,3-dioxane structures can be assembled through tandem reaction sequences. For example, a tandem Knoevenagel condensation/Michael addition sequence using aromatic aldehydes and Meldrum's acid derivatives can generate highly functionalized dioxane systems in a single pot. clockss.org

Base-Mediated Cyclization: While less common, methods exist for forming 1,3-dioxanes under basic conditions. For instance, nonenolizable aldehydes can react with 3-chloropropanol in the presence of a strong base like potassium tert-butoxide to yield 2-substituted 1,3-dioxanes via a two-step addition-alkylation process. researchgate.net

Stereoselective and Enantioselective Synthesis Strategies

Synthesis of Functionalized this compound Derivatives

The synthesis of functionalized derivatives of this compound allows for the fine-tuning of its physicochemical properties, opening avenues for new applications. Functional groups can be introduced either by modifying the C2-nonyl substituent or by altering the 1,3-dioxane ring itself. These approaches rely on established organic chemistry reactions, often requiring careful selection of starting materials and reaction conditions to achieve the desired regioselectivity and yield.

Strategies for Alkyl Chain Functionalization

Functionalization of the nonyl side chain of this compound can be achieved through two primary strategies: utilizing a pre-functionalized aldehyde in the initial cyclization reaction or performing post-synthetic modification on a derivative with an unsaturated alkyl chain.

One effective method involves the standard acid-catalyzed acetalization reaction using an appropriately functionalized C10 aldehyde instead of decanal. For example, an aldehyde bearing a terminal functional group, such as a double bond (e.g., 10-undecenal) or a protected hydroxyl group, can be reacted with a 1,3-diol. The resulting 1,3-dioxane will have a functional handle at the terminus of the alkyl chain, which can be used for further chemical transformations.

Alternatively, post-synthetic modification can be employed. This strategy may begin with the synthesis of a 2-(non-enyl)-1,3-dioxane derivative. The double bond within the alkyl chain then serves as a reactive site for various functionalization reactions. For instance, epoxidation of the double bond can be carried out, followed by ring-opening of the resulting oxirane to introduce vicinal diols or other functional groups. google.com This two-step process involves an initial epoxidation reaction, potentially with a peracid formed in situ, followed by the cleavage of the oxirane ring. google.com The 1,3-dioxane ring is generally stable under these conditions, but care must be taken to avoid harsh acidic environments that could lead to deprotection.

These strategies are summarized in the table below, outlining hypothetical pathways to functionalized derivatives.

Starting AldehydeDiolResulting DioxanePost-Synthesis ReactionFinal Functionalized Product
10-Undecenal1,3-Propanediol2-(Dec-9-en-1-yl)-1,3-dioxaneHydroboration-Oxidation2-(10-Hydroxydecyl)-1,3-dioxane
10-Undecenal1,3-Propanediol2-(Dec-9-en-1-yl)-1,3-dioxaneEpoxidation2-( (9-Decenyl)oxiran-2-yl)-1,3-dioxane
Decanal1,3-PropanediolThis compound(No direct C-H activation)(Not applicable)
10-Hydroxydecanal (protected)1,3-Propanediol2-(9-(tert-Butyldimethylsilyloxy)nonyl)-1,3-dioxaneDeprotection (e.g., TBAF)2-(9-Hydroxynonyl)-1,3-dioxane

Ring-Modified 1,3-Dioxane Scaffolds Incorporating the 2-Nonyl Moiety

Modifying the 1,3-dioxane ring itself is a powerful strategy for introducing functionality. This is typically accomplished by using a substituted 1,3-diol in the condensation reaction with decanal. The nature and position of the substituents on the diol are directly translated to the final dioxane structure, allowing for the precise placement of functional groups on the heterocyclic scaffold.

A notable example is the synthesis of 2-n-alkyl-5-carboxy-5-methyl-1,3-dioxanes. researchgate.net In this procedure, aliphatic aldehydes are reacted with 2,2-bis(hydroxymethyl)propionic acid in the presence of p-toluenesulfonic acid as a catalyst. researchgate.net This reaction produces the corresponding 1,3-dioxane with a carboxylic acid group at the C5 position. The reaction has been shown to yield pure cis-isomers, where the carboxylic group adopts an axial configuration on the 1,3-dioxane ring. researchgate.net The resulting carboxylic acids can be converted to their sodium salts while retaining the ring's configuration. researchgate.net

The table below presents findings from the synthesis of related 2-alkyl-5-carboxy-5-methyl-1,3-dioxanes, illustrating the general applicability of the method for a 2-nonyl derivative. researchgate.net

Alkyl Substituent (from Aldehyde)Resulting Acid (Compound)Yield (%)Melting Point (°C)Molecular Formula
n-Heptylcis-2-n-Heptyl-5-carboxy-5-methyl-1,3-dioxane78140–140.5C₁₃H₂₄O₄
n-Octylcis-2-n-Octyl-5-carboxy-5-methyl-1,3-dioxane80137.5C₁₄H₂₆O₄
n-Nonyl cis-2-n-Nonyl-5-carboxy-5-methyl-1,3-dioxane (Predicted High) (Predicted ~135) C₁₅H₂₈O₄
n-Decylcis-2-n-Decyl-5-carboxy-5-methyl-1,3-dioxane83133.5–134.5C₁₆H₃₀O₄
n-Undecylcis-2-n-Undecyl-5-carboxy-5-methyl-1,3-dioxane80136.5–138C₁₇H₃₂O₄

Data adapted from a study on the synthesis of cis-1,3-dioxane derivatives. The values for the 2-nonyl derivative are projected based on the reported trends. researchgate.net

This synthetic route demonstrates a robust method for creating functionalized 1,3-dioxane scaffolds that incorporate the 2-nonyl moiety, providing a carboxylic acid handle for further derivatization or for modulating the surfactant properties of the molecule. researchgate.net Other functionalized 1,3-diols could similarly be employed to introduce different groups like esters, amides, or protected amines and alcohols onto the dioxane ring.

Stereochemical and Conformational Analysis of 2 Nonyl 1,3 Dioxane

Conformational Dynamics and Energetics of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, akin to cyclohexane, predominantly adopts a chair-like conformation to minimize torsional strain. thieme-connect.deresearchgate.netresearchgate.net However, the presence of two oxygen atoms in the ring introduces key differences, such as shorter C-O bond lengths compared to C-C bonds. This results in more pronounced 1,3-diaxial interactions between a substituent at the C2 position and axial protons at C4 and C6. thieme-connect.de Consequently, substituents at the C2 position have a strong thermodynamic preference for the equatorial orientation to avoid these steric clashes. thieme-connect.delew.ro

A-Value Considerations for the 2-Nonyl Substituent

The conformational preference of a substituent is quantified by its A-value, which represents the Gibbs free energy difference between the axial and equatorial conformations. A larger A-value signifies a stronger preference for the equatorial position. For substituents at the C2 position of the 1,3-dioxane ring, these values are generally high due to the significant steric hindrance of an axial orientation. lew.ro

While the specific A-value for the 2-nonyl group has not been extensively documented, it is expected to be substantial, ensuring an almost exclusive equatorial placement. This is inferred from the A-values of other alkyl groups, which show a clear trend of increasing steric demand with size. The long, flexible nonyl chain, while able to adopt various conformations itself, presents a significant steric barrier when forced into an axial position, making this conformation highly unfavorable. The anancomeric (conformationally locked) nature of similar 2-alkyl-1,3-dioxanes is well-established, with the equilibrium lying heavily on the side of the equatorial conformer. lew.ro

Table 1: Conformational Free Energy (A-Values) for 2-Substituents in the 1,3-Dioxane Ring

Substituent (R) -ΔG° (kcal/mol) Reference
Methyl 3.98 lew.ro
Phenyl 3.12 lew.ro
Isopropyl 4.17 lew.ro

Chair-Chair Interconversion and Ring Flipping Studies

The 1,3-dioxane ring is a dynamic system capable of undergoing chair-chair interconversion, or ring flipping. thieme-connect.deresearchgate.netresearchgate.net This process involves passing through higher-energy twist and boat conformations. The energy barrier for this inversion is influenced by the substituents on the ring. researchgate.net For 2-nonyl-1,3-dioxane, the strong equatorial preference of the nonyl group means that the conformational equilibrium is overwhelmingly shifted toward one chair conformer.

The alternative chair conformation, which would place the bulky nonyl group in the sterically demanding axial position, is energetically penalized to such an extent that its population at equilibrium is negligible. thieme-connect.delew.ro Dynamic NMR spectroscopy is a primary technique for studying such conformational equilibria. researchgate.netrsc.org However, in a case of such strong conformational bias as in this compound, the concentration of the minor (axial) conformer would likely be too low to be detected by standard NMR methods.

Stereoisomerism and Chiral Aspects of this compound

While this compound itself is achiral, the introduction of additional substituents at other positions of the ring (e.g., C4, C5, or C6) can create stereocenters, leading to the formation of diastereomers and enantiomers. acs.orgresearchgate.net For example, the synthesis of a 2-nonyl-4-methyl-1,3-dioxane would result in cis and trans diastereomers, each of which would be a racemic mixture of enantiomers.

Diastereomeric and Enantiomeric Purity Assessment Methodologies

The separation and analysis of stereoisomers are critical in stereoselective synthesis. Diastereomeric purity is often assessed using chromatographic techniques like gas-liquid chromatography (GLC) or spectroscopic methods, particularly NMR. acs.org In the ¹H NMR spectra of diastereomeric 2,5-disubstituted-1,3-dioxanes, for instance, the chemical shifts and coupling constants of the ring protons are distinct for each isomer, allowing for their identification and quantification. acs.orgjournals.co.za

Determining enantiomeric purity is more complex as enantiomers have identical physical properties in an achiral environment. Enantioselective synthesis, often employing chiral catalysts, can yield products with high enantiomeric excess. researchgate.netnih.gov The assessment of this purity, or enantiomeric excess (ee), typically involves chiral high-performance liquid chromatography (chiral HPLC) or the use of chiral resolving agents to convert the enantiomeric mixture into a mixture of diastereomers, which can then be distinguished and quantified by standard NMR or chromatographic methods. google.com

Chiroptical Properties Research in 1,3-Dioxane Systems

Chiroptical spectroscopy provides powerful methods for investigating chiral molecules. Techniques such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) are highly sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of chiral centers in 1,3-dioxane derivatives. unibs.itnih.govacs.org

The CD spectra of chiral 1,3-dioxanes are influenced by the configuration and conformation of the substituents. nih.gov In many cases, the signs of the Cotton effects can be correlated with the absolute stereochemistry of the molecule. VCD, in combination with quantum mechanical calculations such as Density Functional Theory (DFT), has become a reliable method for the unambiguous assignment of absolute configurations for flexible and complex molecules, including those with 1,3-dioxane rings. unibs.itcas.czacs.org These methods compare the experimentally measured VCD spectrum with spectra calculated for different possible stereoisomers, allowing for a definitive structural assignment.

Advanced Spectroscopic Methodologies for Conformational Elucidation

The detailed conformational analysis of 1,3-dioxane derivatives relies heavily on advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most prominent tool. researchgate.netresearchgate.netrsc.org

Both ¹H and ¹³C NMR spectroscopy provide a wealth of structural information. acs.orgjournals.co.za In ¹H NMR, the chemical shifts of axial and equatorial protons are typically different due to the anisotropic effects of the C-C and C-O bonds. Furthermore, the magnitude of the vicinal coupling constants (³J_HH) between adjacent protons, governed by the Karplus relationship, is highly dependent on the dihedral angle and can be used to confirm the chair conformation and the equatorial or axial orientation of substituents. rsc.orgclockss.org

Variable temperature (VT) NMR experiments are employed to study dynamic processes. unideb.hunih.gov By cooling a sample, it is sometimes possible to slow down conformational changes like ring inversion to the point where signals for individual conformers can be observed separately, allowing for the direct measurement of their populations and the calculation of thermodynamic parameters. rsc.orgtandfonline.com

For an unambiguous determination of the molecular structure in the solid state, single-crystal X-ray diffraction is the definitive method, providing precise bond lengths, bond angles, and torsional angles that define the exact conformation. researchgate.netresearchgate.net Increasingly, these experimental techniques are complemented by computational chemistry. Quantum-chemical calculations are used to model the potential energy surface of the molecule, predict the relative energies of different conformers, and calculate theoretical NMR parameters that can be compared with experimental data to validate the conformational assignment. researchgate.netresearchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the stereochemistry of 1,3-dioxane derivatives. The chemical shifts (δ) and coupling constants (J) of the ring protons are highly dependent on their spatial orientation (axial or equatorial), allowing for the assignment of relative configurations. thieme-connect.de

In the chair conformation of a 1,3-dioxane ring, the protons at the C4, C5, and C6 positions have distinct chemical shifts. Typically, axial protons are more shielded (resonate at a lower chemical shift or upfield) compared to their equatorial counterparts. This is due to the magnetic anisotropy of the C-C and C-O bonds in the ring.

For this compound, two diastereomers are possible: cis and trans, depending on the orientation of the nonyl group relative to other substituents on the ring, if present. In an unsubstituted 1,3-dioxane backbone, the key distinction would be the orientation of the nonyl group itself, which overwhelmingly favors the equatorial position.

Detailed research on closely related long-chain 2-n-alkyl-1,3-dioxanes confirms these principles. For instance, in a study of cis-2-n-alkyl-5-carboxy-5-methyl-1,3-dioxanes, NMR analysis was crucial in establishing the configuration. researchgate.net The analysis of the ¹H NMR spectrum of the cis-2-n-heptyl derivative showed distinct signals for the axial and equatorial protons at the C4 and C6 positions, characterized by large coupling constants (J ≈ 11.6 Hz), which is typical for diaxial interactions in a chair conformation. researchgate.net

The assignment of stereochemistry relies on several key NMR parameters:

Chemical Shifts: The equatorial proton at C2 is typically found at a lower field (higher ppm) than if it were in an axial position. Similarly, the axial protons at C4 and C6 are generally shielded compared to the equatorial protons at these positions.

Coupling Constants: The magnitude of the vicinal coupling constants (³J) between protons on adjacent carbons is diagnostic of their dihedral angle, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are observed for anti-periplanar protons (180° dihedral angle), such as those between two axial protons (³Jₐₐ). Smaller coupling constants (typically 2-5 Hz) are characteristic of axial-equatorial (³Jₐₑ) and equatorial-equatorial (³Jₑₑ) interactions.

Nuclear Overhauser Effect (NOE): NOE experiments can identify protons that are close in space. For example, a strong NOE between the C2 proton and the axial protons at C4 and C6 would confirm an axial orientation for the C2 proton. Conversely, an equatorial C2 proton would show NOEs to both axial and equatorial protons at C4 and C6.

While specific spectral data for this compound is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on data from the parent 1,3-dioxane and analogous 2-substituted derivatives. The nonyl group, being a simple alkyl chain, is not expected to introduce complex electronic effects that would dramatically alter the fundamental spectral patterns of the 1,3-dioxane ring.

Interactive Data Table: Representative ¹³C NMR Chemical Shifts for Substituted 1,3-Dioxane Rings

This table shows typical ¹³C NMR chemical shifts for the carbon atoms of the 1,3-dioxane ring. The values for the parent compound provide a baseline, while data for a substituted derivative illustrates the influence of substituents.

CompoundC2C4/C6C5Solvent
1,3-Dioxane docbrown.info94.3 ppm66.9 ppm26.6 ppmCDCl₃
cis-5-Acetyl-2,5-dimethyl-1,3-dioxane journals.co.za98.1 ppm71.9 ppm44.1 ppmCDCl₃

Note: The data presented is for illustrative purposes. Actual chemical shifts for this compound may vary based on solvent and experimental conditions.

Vibrational Spectroscopy in Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These spectra are unique for each compound and can be used to identify functional groups and gain insight into molecular conformation.

For this compound, the IR spectrum is expected to be dominated by absorptions corresponding to the vibrations of the alkyl chain and the C-O-C bonds of the dioxane ring.

Key expected vibrational bands include:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arise from the stretching vibrations of the C-H bonds in the nonyl group and the dioxane ring.

C-H Bending: Bands in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the CH₂ and CH₃ groups.

C-O-C Stretching: The most characteristic bands for the 1,3-dioxane ring are the strong C-O-C stretching vibrations. Cyclic ethers typically show strong absorptions between 1070 and 1140 cm⁻¹. The specific frequencies and shapes of these bands can be sensitive to the ring's conformation.

While vibrational spectroscopy is a powerful tool for identification, its use in the detailed conformational analysis of flexible molecules like this compound can be complex. The differences in the vibrational spectra between conformers (e.g., chair vs. twist-boat) can be subtle. Often, experimental spectra are interpreted with the aid of computational methods, such as Density Functional Theory (DFT), which can calculate the theoretical vibrational frequencies for different conformations. By comparing the calculated spectra for various possible conformers with the experimental IR and Raman data, the most likely conformation in the sample can be identified.

For 2-alkyl-1,3-dioxanes, the chair conformation is significantly more stable than any flexible (twist) forms. Therefore, the experimental vibrational spectrum is expected to be almost entirely representative of the chair conformer with the nonyl group in the equatorial position.

Interactive Data Table: General IR Absorption Regions for 1,3-Dioxane Derivatives

This table outlines the general regions where key vibrational modes are expected for a 1,3-dioxane derivative.

Vibrational ModeTypical Wavenumber (cm⁻¹)Intensity
C-H Stretch (Alkyl & Ring)2850 - 3000Strong
C-H Bend (Alkyl)1370 - 1470Medium
C-O-C Stretch (Acetal)1070 - 1140Strong
Ring Vibrations (Fingerprint)< 1200Medium-Weak, Complex

Reaction Mechanisms and Chemical Transformations of 2 Nonyl 1,3 Dioxane

Ring-Opening Reactions of 2-Nonyl-1,3-dioxane Derivatives

The 1,3-dioxane (B1201747) ring, while stable under neutral and basic conditions, is susceptible to cleavage under acidic catalysis and by certain nucleophilic reagents. thieme-connect.de These ring-opening reactions are fundamental to the role of 1,3-dioxanes as protecting groups for carbonyls and 1,3-diols in organic synthesis. thieme-connect.de

The hydrolysis of 1,3-dioxanes in the presence of an acid catalyst is a well-established reaction that regenerates the parent carbonyl compound (decanal) and 1,3-propanediol (B51772). The mechanism is generally accepted to proceed through a multi-step pathway. beilstein-journals.org

Table 1: Key Stages in Acid-Catalyzed Hydrolysis of this compound

Stage Description Intermediate/Product
1. Protonation One of the ring oxygen atoms is protonated by an acid catalyst (e.g., H₃O⁺). Protonated 1,3-dioxane
2. Ring Opening The C-O bond cleaves to form a resonance-stabilized oxocarbenium ion. This is often the rate-limiting step. Oxocarbenium ion and 3-hydroxypropanol
3. Nucleophilic Attack A water molecule attacks the electrophilic carbon of the oxocarbenium ion. Hemiacetal intermediate

| 4. Deprotonation & Cleavage | Proton transfers and cleavage of the second C-O bond releases the diol and the aldehyde. | Decanal and 1,3-propanediol |

The 1,3-dioxane ring can also be opened by nucleophiles, often in reactions mediated by Lewis acids. These reactions are particularly valuable as they can proceed with high regioselectivity, allowing for the selective cleavage of one of the two C-O bonds to yield mono-protected 1,3-diols. researchgate.netugent.be The regioselectivity—the preference for the nucleophile to attack one carbon atom over another—is governed by steric and electronic factors, as well as the nature of the reagent used. organic-chemistry.orgfrontiersin.org

Reductive cleavage using hydride reagents in the presence of a Lewis acid is a common method. For example, the reaction of benzylidene acetals (structurally related to this compound) with diisobutylaluminium hydride (DIBALH) can lead to the formation of a primary alcohol and a benzyl (B1604629) ether at the secondary position. researchgate.net The proposed mechanism involves coordination of the Lewis acid to one of the dioxane oxygens (typically the sterically less hindered one), which facilitates the hydride attack. researchgate.net The choice of Lewis acid and hydride source can invert this selectivity.

The regioselectivity of these reactions is highly dependent on the specific substrate and reagents employed. Factors influencing the outcome include the ability of the substrate to form chelated intermediates with the Lewis acid and the steric hindrance around the acetal (B89532) carbons. researchgate.net

Table 2: Regioselectivity in Nucleophilic Ring-Opening of 1,3-Dioxane Analogs

Reagent System Type of Cleavage Typical Outcome Reference
DIBALH Reductive Cleavage at the less hindered oxygen, yielding a primary alcohol. researchgate.net
LiAlH₄-AlCl₃ Reductive Can favor cleavage to yield the ether at the more hindered position. researchgate.net
NaBH(OAc)₃ Reductive Can provide different regioselectivity based on substrate.

Acid-Catalyzed Hydrolysis Mechanisms

Rearrangement Reactions and Ring Transformations

Rearrangement reactions involving this compound are not extensively documented but can be inferred from the chemistry of related cyclic acetals and ethers. Such reactions often require specific activation. solubilityofthings.com

Under certain acidic conditions, 1,3-dioxanes can undergo isomerization. This might involve ring-opening to the oxocarbenium ion, followed by re-cyclization. More profound skeletal rearrangements, such as the Baeyer-Villiger rearrangement, are associated with related structures like cyclic ketones. wiley-vch.debeilstein-journals.org For this to occur with this compound, the dioxane would first need to be converted into a different functional group.

Ring transformations, such as the expansion of a five-membered 1,3-dioxolane (B20135) ring into a six-membered 1,3-dioxane system, have been reported in the synthesis of natural products. wikipedia.org This suggests that, under the right conditions, ring transformations of the 1,3-dioxane core itself could be possible, potentially involving fragmentation and reassembly pathways, although this remains a specialized area of research. rsc.org The long nonyl group would likely influence the kinetics and thermodynamics of such processes due to its steric bulk.

Transacetalization and Exchange Reactions

Transacetalization is a fundamental reaction for 1,3-dioxanes, involving the transfer of the diol moiety from one carbonyl compound to another under acidic conditions. This process is essentially an equilibrium-driven reaction where the cyclic acetal exchanges its carbonyl or diol component. For this compound, this reactivity is a key aspect of its chemical behavior, allowing for its synthesis and modification.

Detailed research into the gas-phase reactions of 1,3-dioxane with various acylium ions ([R-C=O]⁺) has shown that transacetalization occurs extensively. psu.edursc.org This process involves an initial O-acylation, followed by ring-opening and subsequent ring-reforming steps, leading to the formation of cyclic "ionic ketals" and the elimination of a neutral formaldehyde (B43269) molecule. psu.edu While this specific research did not use this compound, the principles apply, suggesting that the nonyl group at the C2 position would influence the reaction sterically and electronically but not change the fundamental pathway.

Exchange reactions can be catalyzed by various Brønsted or Lewis acids. Common catalysts include p-toluenesulfonic acid (PTSA) and zirconium tetrachloride (ZrCl₄), which has been shown to be a highly efficient and chemoselective catalyst for acetalization and in situ transacetalization under mild conditions. organic-chemistry.org The reaction typically involves treating the 1,3-dioxane with another aldehyde or ketone in the presence of the acid catalyst.

Table 1: Examples of Transacetalization Reactions and Conditions

Reactant(s) Catalyst Conditions Product Type Reference
1,3-Dioxane and Acylium Ions (gas phase) None (Ion-Molecule Reaction) Gas Phase, Mass Spectrometry Cyclic "Ionic Ketals" psu.edu
Carbonyl Compounds and 1,3-Propanediol p-Toluenesulfonic Acid Refluxing Toluene (B28343) (with water removal) 1,3-Dioxanes organic-chemistry.org
Carbonyl Compounds Zirconium Tetrachloride (ZrCl₄) Mild Conditions 1,3-Dioxanes organic-chemistry.org

Thermal Decomposition Pathways and Products

The thermal decomposition (pyrolysis) of 1,3-dioxanes involves the cleavage of the heterocyclic ring at elevated temperatures. The specific products formed depend on the substitution pattern of the dioxane ring and the pyrolysis conditions. For this compound, the decomposition would be expected to initiate through pathways common to other 1,3-dioxane derivatives.

Computational studies on the thermal decomposition of 5-nitro-1,3-dioxane (B6597036) derivatives indicate that the reaction mechanism is influenced by substituents on the ring. researchgate.net For the parent 1,3-dioxane, decomposition can proceed via different routes, including retro-Diels-Alder-type reactions or radical chain mechanisms. The presence of the long nonyl chain at the C2 position in this compound would likely favor pathways involving the cleavage of the bonds adjacent to this substituted carbon.

The primary pyrolytic degradation of cellulose, which contains pyran rings (a related six-membered oxygen-containing heterocycle), involves the breakdown of the glycosidic bond to form levoglucosan. mdpi.com By analogy, a primary decomposition pathway for this compound could involve the cleavage of the C-O bonds within the dioxane ring.

General pyrolysis studies of organic compounds show that the process typically leads to the formation of smaller, more stable molecules. mcmaster.ca In the case of this compound, potential thermal decomposition products could include the parent aldehyde (decanal), the diol (1,3-propanediol), and various smaller hydrocarbons from the fragmentation of the nonyl chain, as well as products of ring fragmentation like formaldehyde and acrolein. The exact distribution of these products would be highly dependent on the temperature and pressure of the pyrolysis process.

Table 2: Potential Thermal Decomposition Products of this compound

Product Name Chemical Formula Formation Pathway
Decanal C₁₀H₂₀O Reversion to parent aldehyde
1,3-Propanediol C₃H₈O₂ Reversion to parent diol
Formaldehyde CH₂O Ring fragmentation
Acrolein C₃H₄O Ring fragmentation and rearrangement
Nonene C₉H₁₈ Cleavage and rearrangement of the nonyl group

Table of Mentioned Compounds

Compound Name
This compound
Formaldehyde
p-Toluenesulfonic acid
Zirconium tetrachloride
Glycerol
2,2-Dimethoxypropane
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)
5-Nitro-1,3-dioxane
Levoglucosan
Decanal
1,3-Propanediol
Acrolein

Computational and Theoretical Studies of 2 Nonyl 1,3 Dioxane

Quantum Chemical Calculations on 2-Nonyl-1,3-dioxane Structures

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. rsdjournal.org For this compound, these calculations are crucial for understanding its conformational preferences and reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgscispace.com It has become a popular tool in computational chemistry and physics for its balance of accuracy and computational cost. wikipedia.org DFT methods are used to calculate various molecular properties and predict the reactivity of chemical compounds. scispace.com

Key electronic properties calculated using DFT include:

E(HOMO): Energy of the Highest Occupied Molecular Orbital.

E(LUMO): Energy of the Lowest Unoccupied Molecular Orbital.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), which is an indicator of molecular reactivity. researchgate.net

Ionization Potential (I): The energy required to remove an electron. researchgate.net

Electron Affinity (A): The energy released when an electron is added. researchgate.net

The reactivity of a molecule can be predicted through these calculated parameters. For instance, a smaller energy gap generally implies higher reactivity. researchgate.net DFT calculations can be performed with various functionals and basis sets, such as B3LYP and PBEPBE with a 6-311G(d,p) basis set, to obtain optimized geometric structures and predict electronic spectra. nih.gov

Table 1: Illustrative Quantum Chemical Parameters Calculated by DFT

ParameterDescriptionTypical Significance
E(HOMO) Energy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons.
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons.
Energy Gap (ΔE) Difference between E(LUMO) and E(HOMO)Indicates chemical reactivity and stability. researchgate.net
Dipole Moment (μ) Measure of the net molecular polarityInfluences intermolecular interactions. researchgate.net
Ionization Potential (I) Energy required to remove an electronHigh values indicate chemical inertness. researchgate.net
Electron Affinity (A) Energy released upon gaining an electronMeasures the ability to form a negative ion. researchgate.net

This table provides a general overview of parameters and their significance. Actual values would require specific DFT calculations for this compound.

Ab Initio Methods in Conformational Energy Determination

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. researchgate.net These methods are fundamental for determining the conformational energies of molecules like this compound. By calculating the energies of different spatial arrangements of the atoms, the most stable conformers can be identified.

A study on 1,3-dioxane (B1201747) showed that the chair conformer is significantly more stable than the 2,5-twist conformer. researchgate.net The energy difference between conformers and the potential barriers for their interconversion can be accurately determined, providing a detailed picture of the molecule's flexibility. researchgate.net For example, quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed the pathways for conformational isomerizations between equatorial and axial chair conformers and estimated the potential barriers for these processes. researchgate.net

Table 2: Example of Relative Conformational Energies for a 1,3-Dioxane System

ConformerRelative Energy (kcal/mol) - HFRelative Energy (kcal/mol) - DFT
Chair 0.000.00
2,5-Twist 4.67 ± 0.315.19 ± 0.8
1,4-Twist 6.03 ± 0.436.19 ± 0.8

Data adapted from a computational study on 1,3-dioxane. researchgate.net Values for this compound would require specific calculations.

Molecular Mechanics and Dynamics Simulations

While quantum chemical methods provide high accuracy, they are computationally expensive, especially for large molecules or long-timescale simulations. Molecular mechanics (MM) and molecular dynamics (MD) offer a more computationally efficient alternative for studying large systems and their dynamic behavior. mdpi.comnumberanalytics.comnih.gov

Force Field Development and Validation for 1,3-Dioxane Systems

Molecular mechanics relies on force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. numberanalytics.comusc.edu The accuracy of MM simulations is directly dependent on the quality of the force field used. greeley.org

Force fields like AMBER, CHARMM, OPLS, and GAFF are developed by fitting parameters to experimental data and/or high-level quantum chemical calculations. greeley.orgacs.org For 1,3-dioxane systems, developing a reliable force field involves parameterizing bond lengths, bond angles, and dihedral angles that accurately represent the conformational energies and barriers of the ring system. umn.edu

Validation of a force field is a critical step and is often done by comparing the results of MM calculations with experimental data or high-level ab initio calculations for a set of known molecules. acs.org For instance, the ability of a force field to reproduce the chair to twist-boat equilibrium in various 1,3-dioxanes would be a key validation metric. researchgate.net However, it has been noted that some molecular mechanics force fields have limitations in accurately modeling these equilibria for 1,3-dioxanes. acs.org

Conformational Trajectory Analysis and Interconversion Pathways

Molecular dynamics (MD) simulations use force fields to calculate the forces on atoms and then solve Newton's equations of motion to simulate the movement of atoms over time. lehigh.edu This generates a trajectory that describes the molecule's dynamic behavior, including conformational changes.

For this compound, MD simulations can be used to explore its conformational landscape and identify the pathways of interconversion between different conformers, such as the chair and twist-boat forms. By analyzing the trajectory, one can determine the frequency of these transitions and the lifetime of each conformational state. canada.ca

Constrained MD simulations can be used to map the potential energy surface along specific reaction coordinates, such as the dihedral angles of the 1,3-dioxane ring, to determine the energy barriers for ring inversion. canada.ca This provides valuable information on the flexibility of the molecule and the accessibility of different conformational states.

Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies for 1,3-Dioxanes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to develop mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.netacs.orgunimore.it These models are built by finding a statistical relationship between calculated molecular descriptors and an experimentally measured property. researchgate.netresearchgate.net

For 1,3-dioxanes, QSPR models can be developed to predict a wide range of properties, such as boiling point, density, viscosity, and refractive index. acs.orgunimore.it The process involves:

Data Set Selection: A diverse set of 1,3-dioxane derivatives with known experimental property values is compiled. researchgate.net

Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and quantum chemical parameters. researchgate.netunimore.it

Variable Selection: Statistical methods, such as forward stepwise regression or genetic algorithms, are used to select the most relevant descriptors that correlate with the property of interest. researchgate.net

Model Construction and Validation: A mathematical model, often using multiple linear regression (MLR) or artificial neural networks (ANN), is built. researchgate.netresearchgate.net The model's predictive power is then validated using both internal and external test sets of compounds. acs.org

QSPR provides a valuable tool for estimating the properties of new or untested 1,3-dioxane derivatives without the need for experimental measurements, thereby accelerating the design and screening of new compounds with desired properties. researchgate.net

Advanced Analytical Methodologies for 2 Nonyl 1,3 Dioxane Research

Chromatographic Separation Techniques for Complex Mixtures

Chromatographic methods are fundamental in the separation and analysis of 2-Nonyl-1,3-dioxane from intricate mixtures. These techniques are pivotal for both qualitative and quantitative assessments, ensuring the purity and isomeric integrity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is instrumental in assessing the purity of a sample by separating it from byproducts and contaminants. adeo.comepa.gov Furthermore, GC-MS is adept at distinguishing between different isomers of the compound, which may possess distinct physical and chemical properties. adeo.com The technique combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. epa.govoiv.int

In a typical GC-MS analysis, the sample is vaporized and carried by an inert gas through a capillary column. rsc.org The separation is based on the differential partitioning of the analytes between the stationary phase of the column and the mobile gas phase. Compounds with different boiling points and polarities will elute from the column at different times, known as retention times. For instance, in the analysis of related dioxane derivatives, specific retention times can be used for identification. rsc.org

Following separation, the eluted compounds are ionized, and the resulting charged fragments are analyzed by the mass spectrometer to generate a unique mass spectrum, which serves as a molecular fingerprint. researchgate.net This allows for the unambiguous identification of this compound and its isomers. The analysis of fragment ions can provide detailed structural information. nih.gov For example, a study on a related compound, 2-n-nonyl-1,3-dioxolane, utilized stable-isotope dilution GC-MS for quantitative analysis in serum, monitoring specific mass-to-charge ratios (m/z) for detection. nih.gov

Table 1: GC-MS Parameters for Analysis of Related Dioxane Compounds

ParameterValue/ConditionReference
Column TypeZB-5-MS (30.0 m × 0.25mm × 0.25µm) rsc.org
Carrier GasNitrogen (N2) at 1.27 mL/min rsc.org
Injector Temperature280 °C rsc.org
Oven Temperature ProgramInitial 70 °C for 2 min, ramp to 310 °C at 15 °C/min, hold for 10 min rsc.org
DetectorFlame Ionization Detector (FID) at 315 °C rsc.org
Ionization ModeElectron Ionization (EI) nih.gov

High-Performance Liquid Chromatography (HPLC) for Preparative and Analytical Separations

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification (preparative) and quantification (analytical) of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. researchgate.netplantaanalytica.com HPLC separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase. researchgate.net

Analytical HPLC is employed to identify and quantify this compound in a sample with high sensitivity and precision. nih.gov By developing a suitable method, often on a small-scale column, the retention time and peak area can provide qualitative and quantitative information, respectively. waters.com

Preparative HPLC, on the other hand, is used to isolate and purify larger quantities of this compound from a mixture. researchgate.netnih.gov This is achieved by scaling up the conditions from an analytical separation, using larger columns and higher flow rates. waters.com The goal is to obtain the compound of interest at a high purity level for further research or applications. researchgate.net For related dioxane compounds, reversed-phase HPLC methods using columns like C18 with mobile phases such as acetonitrile (B52724) and water have been successfully employed. nih.govsielc.com

Spectroscopic Characterization Beyond Basic Identification

While basic spectroscopic methods provide initial identification, advanced techniques are necessary for a complete structural and stereochemical understanding of this compound.

Advanced NMR Techniques (2D-NMR, NOESY) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. numberanalytics.com While one-dimensional (1D) NMR provides information about the chemical environment of nuclei, two-dimensional (2D) NMR techniques offer deeper insights into molecular connectivity and spatial relationships. numberanalytics.comhuji.ac.il

For a molecule like this compound, which can exist as different stereoisomers, advanced NMR methods are indispensable for assigning the correct stereochemistry. lew.roresearchgate.net Techniques such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. huji.ac.ilprinceton.edu

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly crucial for stereochemical assignment. researchgate.networdpress.com NOESY detects through-space interactions between protons that are in close proximity, typically within 5 Å. wordpress.comucl.ac.uk By observing cross-peaks in a NOESY spectrum, it is possible to determine the relative orientation of substituents on the 1,3-dioxane (B1201747) ring, thus defining the stereochemistry of the molecule. rsc.org For instance, the analysis of 1,3-diol acetonide derivatives using 13C NMR has been shown to be effective in determining their relative stereochemistry based on the chemical shifts of the acetal (B89532) carbons. wordpress.com

Mass Spectrometry Fragmentation Pattern Analysis for Structural Elucidation of Derivatives

Mass spectrometry (MS) is not only used for identification and purity assessment but also for detailed structural elucidation, especially of derivatives of this compound. scribd.com When a molecule is ionized in a mass spectrometer, it often breaks apart into smaller, charged fragments. The pattern of these fragments is highly dependent on the molecule's structure. libretexts.org

By carefully analyzing the fragmentation patterns produced by techniques like electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), chemists can piece together the structure of the parent molecule. nih.govnih.gov For example, the fragmentation of 1,3-dioxane derivatives can be influenced by the nature and position of substituents, with characteristic losses of specific groups helping to confirm the structure. nih.govaip.org The study of fragment ions generated during the mass spectrometry of diastereoisomers of trimethyl-1,3-dioxane derivatives has shown that different isomers can produce distinct mass spectra due to different fragmentation pathways. nih.gov This highlights the power of fragmentation analysis in distinguishing between closely related structures. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While obtaining suitable crystals of this compound itself might be challenging, its derivatives can often be crystallized and analyzed. researchgate.net

This technique involves directing a beam of X-rays onto a single crystal. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can be recorded and mathematically analyzed to generate a detailed model of the molecular structure. nih.gov This model provides exact bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's conformation and stereochemistry in the solid state. rsc.org For example, X-ray crystallography has been used to determine the crystal structure of various heterocyclic compounds, including derivatives of hydantoin (B18101) and sulfolene, revealing details like ring conformation and intermolecular interactions. nih.govresearchgate.net

Applications and Research Directions in Materials Science and Industrial Chemistry Research

2-Nonyl-1,3-dioxane as a Monomer in Polymer Science Research

The presence of the 1,3-dioxane (B1201747) ring allows this compound to act as a monomer in ring-opening polymerization (ROP), a process that can yield functional polymers with tailored properties. The long nonyl group is expected to impart flexibility, hydrophobicity, and potentially unique thermal characteristics to the resulting polymer backbone.

The polymerization of 1,3-dioxane derivatives can proceed through several mechanisms, primarily cationic and radical ring-opening polymerization.

Cationic Ring-Opening Polymerization (CROP): This is a common mechanism for cyclic acetals. The polymerization is typically initiated by electrophilic compounds like Brønsted or Lewis acids. itu.edu.tr For 2-substituted-1,3-dioxanes, the reaction proceeds via the formation of a tertiary oxonium ion, which is the active center of the growing polymer chain. The stability of this intermediate and the reaction conditions dictate the outcome. In the case of substituted oxiranes, which share mechanistic similarities, the polymerization can yield linear polyethers as well as cyclic oligomers. kpi.ua The polymerization of monomers like 2,2-dioctyl-1,3-dioxolane has been noted in patent literature, suggesting that long alkyl chains at the C2 position are amenable to CROP. googleapis.com The nonyl group in this compound would likely influence the reaction kinetics and the properties of the resulting polyacetal.

Radical Ring-Opening Polymerization (rROP): This mechanism is particularly relevant for 2-methylene-1,3-dioxane derivatives, which are classified as cyclic ketene (B1206846) acetals. researchgate.net The process involves the addition of a radical to the exocyclic double bond, followed by the cleavage (opening) of the ring to form a polymer with ester functionalities in its backbone. chemrxiv.org While this compound itself is not a methylene-substituted dioxane, understanding rROP provides context for the broader class of dioxane-based monomers. The choice between ring-opening and vinyl addition polymerization is a competitive process influenced by substituents on the dioxane ring. researcher.life For saturated acetals like this compound, cationic routes are more direct for achieving a polyacetal structure.

Polyacetals, also known as polyoxymethylenes (POM), are engineering thermoplastics with a history of commercial importance. google.com.na The synthesis of novel polyacetals from substituted dioxane monomers allows for the creation of materials with diverse properties. google.com.na

Synthesis: The synthesis of polyacetals from dioxane monomers is generally achieved through cationic ring-opening polymerization. googleapis.com A typical process would involve reacting the this compound monomer with a cationic initiator, such as a strong acid, in a suitable solvent. The long nonyl side-chain is expected to be preserved during polymerization, leading to a polymer structure with repeating acetal (B89532) units in the backbone and pendant nonyl groups. This structure is analogous to poly(2-oxazoline)s with long alkyl chains, which are known to form polymers with distinct hydrophobic domains. acs.org The synthesis of such polymers can be controlled to achieve specific molecular weights and functionalities. vt.edu

Characterization: The resulting poly(this compound) would be characterized using a suite of standard polymer analysis techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the polymer structure, verifying the successful ring-opening and the integrity of the nonyl side chain.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): These techniques are essential for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer, which provides insight into the control achieved during polymerization. vt.edu

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be employed to determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal degradation profile. The long, flexible nonyl chain would be expected to lower the Tg compared to polyacetals with smaller or no substituents.

The table below summarizes the expected characteristics of a polyacetal derived from this compound based on principles of polymer science.

PropertyExpected CharacteristicRationale
Backbone Structure Polyacetal with -(CH₂-CH₂-CH₂-O-CH(C₉H₁₉)-O)- repeatsCationic ring-opening of the 1,3-dioxane ring.
Solubility Soluble in non-polar organic solvents.The long nonyl (C₉H₁₉) side chains impart significant hydrophobic character.
Thermal Stability Moderate, characteristic of polyacetals.The acetal linkage is susceptible to thermal and acidic degradation.
Glass Transition (Tg) Expected to be low (below room temperature).The flexible nonyl side chains act as internal plasticizers, increasing chain mobility.
Potential Applications Flexible films, hydrophobic coatings, soft material additives.Derived from the flexibility and hydrophobicity conferred by the nonyl groups.

Investigation of Ring-Opening Polymerization Mechanisms

Role of this compound in Advanced Solvents and Reaction Media Research

The physicochemical properties of this compound—a polar dioxane ring combined with a non-polar long alkyl chain—suggest its potential use in novel solvent systems.

Deep Eutectic Solvents (DES) are mixtures of compounds, typically a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), that have a melting point significantly lower than the individual components. itu.edu.trosti.gov They are considered green solvent alternatives. osti.gov

While 1,4-dioxane (B91453) has been identified as an environmentally unfavorable solvent, its derivatives and related structures are explored in various solvent applications. itrcweb.org The structure of this compound does not make it a typical HBA or HBD for common DES formulations. However, its amphiphilic nature suggests it could act as a non-polar or amphiphilic component in a multi-component solvent system or a DES formulation designed for specific applications, such as dissolving non-polar solutes. Research into ionic liquids has shown that long alkyl chains on the cation can create non-polar nanodomains within the solvent, influencing its solvation properties. edinst.com A similar principle could apply to DES formulations incorporating long-chain alkyl dioxanes to tune the polarity and solvation environment.

The solvent environment can significantly alter reaction rates and selectivity. cmu.edu The structure of this compound suggests it would exhibit unique solvation behavior.

Solvation of Non-polar Species: The long nonyl chain creates a significant non-polar character. This would make it an effective solvent for other long-chain aliphatic and non-polar molecules. Studies on enthalpies of solvation have shown that long-chain aliphatics can behave as a distinct class in certain solvents like 1,4-dioxane. researchgate.net

Amphiphilic Character: The molecule combines a non-polar tail (nonyl group) with a polar head (the dioxane ring with two ether oxygens). This amphiphilic nature could be exploited in biphasic systems or for stabilizing emulsions.

Steric Effects: The bulky nonyl group could sterically hinder interactions with the dioxane ring, potentially influencing its coordination with solutes compared to less-substituted dioxanes.

The table below outlines the predicted solvation properties of this compound.

Solute TypePredicted Solubility/InteractionRationale
Non-polar (e.g., alkanes, fats) High"Like-dissolves-like" principle; dominated by the long nonyl chain.
Polar Aprotic (e.g., acetone) ModerateInteraction with the polar ether linkages in the dioxane ring.
Polar Protic (e.g., water, alcohols) LowThe large non-polar domain would limit miscibility with highly polar, hydrogen-bonding solvents.
Ionic Compounds Very LowLack of strong dipoles and hydrogen-bonding capability to stabilize ions.

Eutectic Solvent Formulations Incorporating Dioxane Derivatives

Catalytic Transformations Involving 1,3-Dioxane Scaffolds

The 1,3-dioxane ring is not merely a passive component; it can be a reactive scaffold in various catalytic transformations. These reactions can involve either the formation of the dioxane ring as a protecting group or subsequent reactions of the functionalized dioxane itself.

The synthesis of 2-substituted 1,3-dioxanes is often achieved via acid-catalyzed condensation of an aldehyde (decanal, in this case) with a 1,3-diol. iwu.edugoogle.com Bismuth(III) salts have been shown to be effective "green" catalysts for this transformation. iwu.edu

Once formed, the this compound scaffold can participate in further reactions. Research has shown the synthesis of more complex molecules starting from substituted nonyl-dioxanes. For example, 4-(5-n-nonyl-1,3-dioxane-2-yl)benzoyl chloride was synthesized from its corresponding carboxylic acid, demonstrating that chemical transformations can be carried out on substituents attached to the dioxane ring system without destroying the ring itself. prepchem.com Another study mentions 2-(2-Nonyl-1,3-dioxan-4-yl)-1-phenylethanone as a product in an organocatalytic reaction, highlighting the use of the dioxane as a chiral auxiliary or structural component in asymmetric synthesis. kyoto-u.ac.jp Furthermore, silver-catalyzed reactions have been shown to induce the ring-opening of dioxane, where it acts as a reactant to introduce a functionalized ethoxy group into a new molecule. nih.gov These examples underscore the versatility of the 1,3-dioxane scaffold in synthetic organic chemistry.

Design and Testing of Catalysts for Dioxane-Based Reactions

The synthesis of this compound is typically achieved through the acetalization of nonanal (B32974) with 1,3-propanediol (B51772). This reaction requires a catalyst to proceed efficiently. The formation of 1,3-dioxanes, in general, is a classic organic transformation where a carbonyl compound reacts with a 1,3-diol. wikipedia.orgorganic-chemistry.org A variety of catalysts have been designed and tested for this type of reaction, with the primary goal of achieving high yields under mild, environmentally friendly conditions.

Catalysts for this transformation can be broadly categorized as Brønsted or Lewis acids. wikipedia.orgorganic-chemistry.org Standard procedures often employ homogeneous catalysts like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄), which facilitate the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol. organic-chemistry.orgresearchgate.netpsu.edu To drive the reaction equilibrium towards the product, water is continuously removed, often using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene. organic-chemistry.orgpsu.edu

In the search for more efficient and reusable catalytic systems, various heterogeneous solid acid catalysts have been developed and tested. These offer advantages in terms of separation and recyclability. Examples include:

Zirconium tetrachloride (ZrCl₄): A highly efficient and chemoselective Lewis acid catalyst for acetalization under mild conditions. organic-chemistry.org

Mesoporous solid acids: Materials like ZnAlMCM-41 have been used for the synthesis of 4-phenyl-1,3-dioxane (B1205455) via the Prins cyclization, demonstrating high selectivity and reusability. rsc.org

Nafion-H SAC-13: This solid superacid shows excellent catalytic activity in the formation of acetals from carbonyl compounds and diols like ethane-1,2-diol and propane-1,3-diol. researchgate.net

Organocatalysts: In recent years, metal-free organocatalysis has emerged as a green alternative. Photocatalysts such as Eosin Y and thioxanthenone have been used for the acetalization of various aldehydes under visible light irradiation, proceeding under neutral conditions with high efficiency. rsc.org Chiral phosphoric acids have also been employed for asymmetric acetalizations, offering high regioselectivity. nih.gov

The choice of catalyst can significantly influence the reaction outcome, especially with substrates prone to side reactions. For instance, in the reaction of α,β-unsaturated aldehydes, strong protic acids like H₂SO₄ can promote side reactions, whereas Lewis acids like TiCl₄ or BF₃·OEt₂ are preferable for selective acetalization. psu.edu

Catalyst TypeCatalyst ExampleSubstratesKey Findings & ConditionsReference
Homogeneous Brønsted Acidp-Toluenesulfonic acid (p-TsOH)2-methylpentanal, 2-methyl-2-propyl-1,3-propanediolOptimal conditions found without solvent; high conversion and selectivity. researchgate.net
Homogeneous Lewis AcidBF₃·OEt₂Acrolein, Ethylene glycolPreferred over H₂SO₄ for selective acetalization of conjugated aldehydes. psu.edu
Heterogeneous Solid AcidZnAlMCM-41Styrene, ParaformaldehydeHigh selectivity for 4-phenyl-1,3-dioxane; catalyst is reusable. rsc.org
Heterogeneous Solid AcidNafion-H SAC-13Carbonyls, 1,3-PropanediolGood to excellent yields; catalyst can be reused with no loss of activity. researchgate.net
Photo-organocatalystThioxanthenoneAromatic & Aliphatic AldehydesMild, metal-free, green protocol using household lamps; high yields. rsc.org
Chiral OrganocatalystChiral Phosphoric Acids (CPAs)Monosaccharide-based diolsHigh regioselectivity in acetal protection; catalyst can be recycled. nih.gov

Mechanistic Studies of Catalyst-Substrate Interactions

Understanding the interaction between the catalyst and the substrates (aldehyde and diol) is fundamental to optimizing reaction conditions and designing better catalysts. The classical mechanism for acid-catalyzed acetal formation involves several equilibrium steps. thieme-connect.de

Protonation of the Carbonyl: The acid catalyst (H⁺) protonates the oxygen of the aldehyde's carbonyl group. This increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the hydroxyl groups of the 1,3-propanediol acts as a nucleophile, attacking the activated carbonyl carbon. This forms a protonated hemiacetal intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the other oxygen atoms.

Water Elimination: The protonated hydroxyl group leaves as a molecule of water, forming a resonance-stabilized oxocarbenium ion. cdnsciencepub.com This step is often rate-determining. cdnsciencepub.com

Ring Closure: The second hydroxyl group of the diol attacks the carbocation intramolecularly, forming the protonated 1,3-dioxane ring.

Deprotonation: The catalyst is regenerated by the removal of a proton from the ring's oxygen, yielding the final this compound product.

The stability of the oxocarbenium ion intermediate is crucial. Studies comparing the hydrogenolysis of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) show that the former react faster, which is attributed to the greater ease of forming the corresponding oxocarbenium ion. cdnsciencepub.com

In the context of organocatalysis , the mechanism can differ. For instance, photo-organocatalysts like thioxanthenone are proposed to form an electron-donor-acceptor (EDA) complex with the aldehyde. rsc.org Upon irradiation, this complex activates the aldehyde, lowering its LUMO and making it more susceptible to nucleophilic attack by the alcohol, mimicking the activation provided by a Lewis acid. rsc.org

For bifunctional catalysts, such as those used in asymmetric synthesis, the mechanism involves the simultaneous activation of both reactants. For example, a thiourea-based organocatalyst can activate an electrophile through hydrogen bonding while a basic moiety on the same catalyst deprotonates the nucleophile. scienceopen.comwiley-vch.de Computational studies on chiral phosphoric acid-catalyzed acetalizations suggest a complex interplay between different pathways, including one involving an anomeric phosphate (B84403) intermediate and another proceeding via a concerted, asynchronous formation of the acetal. nih.gov These detailed mechanistic insights are key to explaining and predicting the high stereoselectivities observed in such reactions. nih.gov

Research into Surface Properties of this compound Derivatives

Derivatives of this compound, which possess a polar dioxane headgroup and a nonpolar nonyl tail, are amphiphilic molecules. Their behavior at interfaces and their potential to self-assemble in solution are areas of significant research interest, particularly for applications as surfactants. alljournals.cnontosight.ai

Adsorption Behavior at Interfaces in Relation to Stereochemistry

The spatial arrangement of atoms (stereochemistry) within the polar headgroup of a surfactant can have a profound impact on its adsorption properties at an air/water interface. Studies on diastereomerically pure cis- and trans-2-n-alkyl-5-methoxy-1,3-dioxanes have provided detailed insights into these effects. acs.org Although these studies used shorter alkyl chains (propyl, butyl, and pentyl), the findings establish fundamental principles applicable to the nonyl derivative.

The key parameters used to describe adsorption are the standard free energy of adsorption (ΔG°ad), which indicates the tendency of a molecule to adsorb at the interface, and the minimum surface area per molecule (Amin), which reflects how compactly the molecules can pack.

Research shows distinct differences between cis and trans isomers:

Standard Free Energy of Adsorption (ΔG°ad): The trans isomers exhibit a more negative ΔG°ad than their cis counterparts, signifying that they are more surface-active. This difference is attributed to the different conformations of the 1,3-dioxane ring. acs.orgresearchgate.net In the trans isomer, the alkyl chain is typically in an equatorial position, which allows for more effective interaction at the interface compared to the cis isomer. For 1,3-dioxanes, the difference in free energy of adsorption between trans and cis isomers (ΔG°trans - ΔG°cis) can be as high as 1.7-1.9 kJ/mol. researchgate.net

Minimum Surface Area (Amin): Despite differences in surface activity, the limiting surface area occupied by both cis and trans isomers approaches similar values as the concentration increases. acs.org This suggests that at saturation, the packing is determined more by the cross-sectional area of the alkyl chain and the dioxane ring itself, rather than the specific isomeric configuration.

Compound (2-n-alkyl-5-methoxy-1,3-dioxane)IsomerΔG°ad (kJ/mol)Amin (Ų/molecule)
2-n-Propyl-5-methoxy-1,3-dioxanecis-17.551
2-n-Propyl-5-methoxy-1,3-dioxanetrans-19.449
2-n-Butyl-5-methoxy-1,3-dioxanecis-20.652
2-n-Butyl-5-methoxy-1,3-dioxanetrans-22.450
2-n-Pentyl-5-methoxy-1,3-dioxanecis-23.753
2-n-Pentyl-5-methoxy-1,3-dioxanetrans-25.451
Data adapted from surface tension measurements at 295 K. acs.org

These stereochemical effects arise from the well-defined chair conformation of the six-membered 1,3-dioxane ring, which contrasts with the greater flexibility of five-membered 1,3-dioxolane (B20135) rings where differences between isomers are less pronounced. thieme-connect.deresearchgate.net

Micellar Aggregation Studies of Dioxane-Containing Surfactants

When the concentration of a surfactant in an aqueous solution is increased, its molecules self-assemble into aggregates called micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.netrushim.ru This process is driven by the hydrophobic effect, which seeks to minimize the contact between the nonpolar alkyl chains and water. core.ac.uk

For surfactants containing a 1,3-dioxane headgroup, such as sodium (2-n-alkyl-1,3-dioxan-5-yl) sulfates, micellization is a key property. alljournals.cn Research on anionic surfactants with n-nonyl and n-undecyl chains attached to a 1,3-dioxane ring has shown that their surface activity and CMC are influenced by both the geometry of the dioxane ring (cis vs. trans) and the nature of the counter-ion (e.g., Na⁺, K⁺, NH₄⁺). alljournals.cn

Similarly, studies on sodium cis-(2-n-alkyl-5-methyl-1,3-dioxan-5-yl)carboxylates, with alkyl chains from heptyl to undecyl, have demonstrated classic surfactant behavior. researchgate.net Key findings include:

CMC Dependence on Alkyl Chain Length: As expected, the CMC decreases as the length of the nonyl chain increases. A linear relationship is observed when plotting the logarithm of the CMC against the number of carbon atoms in the alkyl chain. researchgate.net

Thermodynamics of Micellization: The standard free energy of micellization (ΔG°mic) can be calculated from the CMC value. This thermodynamic parameter provides insight into the spontaneity of the micelle formation process. researchgate.net

Packing at the Interface: From surface tension isotherms, the surface excess concentration (ΓCMC) and the area per molecule at the interface (ACMC) can be calculated, providing information on how the surfactant molecules pack at the air-water interface at the point of micellization. alljournals.cnresearchgate.net

While studies on shorter-chain 2-alkyl-1,3-dioxane derivatives (up to pentyl) did not show micelle formation, the longer nonyl chain in this compound and its ionic derivatives is sufficiently hydrophobic to drive aggregation. alljournals.cnacs.org The addition of co-solvents like 1,4-dioxane to aqueous surfactant solutions is known to affect the CMC, typically by altering the solvent properties and reducing the hydrophobic interactions that drive micellization. core.ac.ukniscpr.res.in

Compound (Sodium cis-(2-n-alkyl-5-methyl-1,3-dioxan-5-yl)carboxylate)Alkyl ChainCMC (mol/dm³)Surface Tension at CMC (mN/m)ACMC (Ų/molecule)
Sodium salt of 3an-Heptyl4.0 x 10⁻²35.849
Sodium salt of 3bn-Octyl2.0 x 10⁻²36.551
Sodium salt of 3cn-Nonyl1.0 x 10⁻²37.052
Sodium salt of 3dn-Decyl5.0 x 10⁻³37.853
Sodium salt of 3en-Undecyl2.5 x 10⁻³38.554
Data from surface tension measurements at 25°C. researchgate.net

Environmental Fate and Degradation Research of 2 Nonyl 1,3 Dioxane

Abiotic Degradation Pathways in Environmental Systems

Abiotic degradation involves non-biological processes such as hydrolysis and photolysis. These pathways are significant in determining the persistence of a chemical in the environment. For 2-Nonyl-1,3-dioxane, these processes would likely target the cyclic acetal (B89532) linkage and the nonyl chain.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The 1,3-dioxane (B1201747) structure is a cyclic acetal. Generally, acetals are stable in neutral or basic conditions but are susceptible to hydrolysis under acidic conditions, which would break the ring structure. This process would revert the molecule back to its constituent aldehyde (nonanal) and diol (1,3-propanediol).

While direct studies on this compound are not available, the stability of related compounds provides insight. For instance, the hydrolysis of other cyclic ethers and acetals, such as those used as protecting groups in organic synthesis, is a well-established process often catalyzed by acid wikipedia.org. The pH of the aquatic environment is therefore a critical factor in determining the rate of hydrolytic degradation. Studies on organophosphate triesters have also shown that pH-dependent hydrolysis occurs, with degradation rates increasing in more basic solutions nih.gov. Although the chemical structure is different, this underscores the importance of pH in the aquatic stability of organic compounds.

ConditionExpected Hydrolysis RatePrimary ProductsBasis of Inference
Acidic (pH < 7) EnhancedNonanal (B32974), 1,3-Propanediol (B51772)General reactivity of cyclic acetals wikipedia.org
Neutral (pH = 7) Slow / Negligible-General stability of acetals at neutral pH
Basic (pH > 7) Slow / Negligible-General stability of acetals at basic pH

This table presents inferred hydrolysis behavior for this compound based on the known chemistry of cyclic acetals.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. In the atmosphere, the most significant photolytic process for organic compounds is often their reaction with photochemically produced hydroxyl radicals (•OH).

Research on the atmospheric oxidation of the parent compound, 1,3-dioxane, shows that it reacts with hydroxyl radicals, leading to its degradation. chemistryviews.org The primary mechanism involves the abstraction of a hydrogen atom from a carbon atom adjacent to an oxygen atom (an α-C), which is the most vulnerable site. chemistryviews.org This initial attack is followed by the cleavage of a carbon-carbon bond in the ring. chemistryviews.org The major degradation products identified from this process are (2-oxo-ethoxy)methyl formate, formic acid, and methylene (B1212753) glycol diformate. chemistryviews.org It is anticipated that this compound would undergo a similar degradation process centered on the dioxane ring, although the presence of the long nonyl chain could also provide an alternative site for hydroxyl radical attack.

ReactantDegradation ProductMechanismSource
1,3-Dioxane + •OH(2-oxo-ethoxy)methyl formateH-atom abstraction from α-C, followed by C-C bond cleavage chemistryviews.org
1,3-Dioxane + •OHFormic AcidH-atom abstraction from α-C, followed by C-C bond cleavage chemistryviews.org
1,3-Dioxane + •OHMethylene Glycol DiformateH-atom abstraction from α-C, followed by C-C bond cleavage chemistryviews.org

This table outlines the identified photolytic degradation products of the parent compound, 1,3-dioxane, in the atmosphere.

Hydrolysis Kinetics in Aquatic Environments

Biotic Transformation and Biodegradation Studies

Biotic degradation is the breakdown of organic matter by living organisms, primarily microorganisms. This is often the most significant pathway for the ultimate removal of organic pollutants from the environment.

No specific studies on the microbial degradation of this compound have been identified. However, the biodegradability of its structural components—a long alkyl chain and a dioxane ring—has been studied in other contexts.

The susceptibility of hydrocarbons to microbial degradation generally follows the order: linear alkanes > branched alkanes > small aromatics > cyclic alkanes. nih.gov The linear nonyl group of this compound is therefore expected to be readily biodegradable under aerobic conditions. This process typically involves the oxidation of the terminal methyl group to a primary alcohol, followed by further oxidation to an aldehyde and a carboxylic acid, which can then enter the beta-oxidation pathway.

The biodegradation of the 1,3-dioxane ring is less understood than that of its isomer, 1,4-dioxane (B91453). 1,4-Dioxane is known to be biodegradable, primarily through aerobic cometabolism, where microbes degrading other substrates produce enzymes that fortuitously break down the dioxane. wa.govserdp-estcp.mil It is plausible that similar pathways exist for 1,3-dioxane. An initial enzymatic attack, likely by an oxygenase, could hydroxylate the ring, leading to instability and cleavage. Alternatively, hydrolytic cleavage of the acetal bond could occur, yielding nonanal and 1,3-propanediol, which are both expected to be readily biodegradable.

Initial SubstratePotential MetabolitePotential Degradation Pathway
This compoundNonanalEnzymatic or acid-catalyzed hydrolysis of the acetal
This compound1,3-PropanediolEnzymatic or acid-catalyzed hydrolysis of the acetal
Nonyl side chainNonanoic acidAerobic beta-oxidation
Dioxane ringHydroxylated dioxane intermediatesMonooxygenase or dioxygenase attack

This table lists potential metabolites of this compound based on established degradation pathways for its constituent parts.

The enzymatic breakdown of stable cyclic ethers like dioxane is a critical step in their bioremediation. The enzymes primarily responsible for initiating the degradation of such resistant compounds are oxygenases. nih.govmdpi.com

Monooxygenases and Dioxygenases : These enzymes are crucial for the breakdown of aromatic hydrocarbons and other cyclic compounds. mdpi.com They catalyze the incorporation of one or two atoms of oxygen into the substrate, respectively. In the context of the dioxane ring, a monooxygenase could hydroxylate one of the carbon atoms, making the ring unstable and prone to cleavage. This is a key mechanism in the degradation of the related compound 1,4-dioxane. wa.gov

Lipases : While primarily known for hydrolyzing fats, lipases have also been employed in the enzyme-mediated synthesis of 1,3-dioxane derivatives. researchgate.net This indicates that enzymes can indeed interact with the 1,3-dioxane structure, although their role in its degradation is not established. The enantioselective properties of lipases are particularly valuable in synthetic chemistry. researchgate.netresearchgate.net

The transformation of the dioxane ring would likely proceed through hydroxylation, followed by ring opening to form linear, oxygenated compounds that can be more easily assimilated by microbial central metabolism.

Future Research Directions and Emerging Paradigms for 2 Nonyl 1,3 Dioxane Chemistry

Integration with Flow Chemistry and Automated Synthesis Methodologies

The synthesis of 1,3-dioxanes, including 2-Nonyl-1,3-dioxane, is typically achieved through the acid-catalyzed acetalization of an aldehyde (decanal) with 1,3-propanediol (B51772). iwu.eduwikipedia.org While effective in batch processes, this approach can be enhanced by the adoption of continuous flow chemistry.

Flow chemistry offers numerous advantages for acetal (B89532) synthesis, including improved reaction control, enhanced safety, and the potential for straightforward scaling-up. numberanalytics.comrsc.org Future research could focus on developing a robust flow process for the synthesis of this compound. This would involve optimizing parameters such as catalyst choice (e.g., solid-supported acids), solvent, temperature, and residence time to maximize yield and purity. worktribe.comrsc.org The integration of in-line purification and real-time analytical techniques, such as infrared spectroscopy, would further refine the manufacturing process, enabling on-demand production of this compound with high consistency. rsc.org

Automated synthesis platforms, which combine flow chemistry with robotic systems and machine learning algorithms, represent the next frontier. Such systems could be programmed to synthesize a library of 2-substituted-1,3-dioxanes by systematically varying the aldehyde and diol starting materials, allowing for the rapid exploration of structure-property relationships. This high-throughput approach would be invaluable for screening potential candidates for applications in materials science and biology.

Exploration of Bio-Inspired Catalysis for Dioxane Synthesis and Transformation

Nature utilizes enzymes to carry out chemical transformations with remarkable efficiency and selectivity under mild conditions. nih.gov The principles of enzymatic catalysis can inspire the development of novel catalysts for the synthesis and manipulation of this compound.

Future research could explore the use of artificial enzymes or enzyme mimics for the formation and hydrolysis of the dioxane ring. nih.govrsc.org For instance, synthetic host-guest systems could be designed to encapsulate both the aldehyde and diol, pre-organizing them for a more efficient reaction. osti.gov The hydrolysis of acetals, a key reaction for the deprotection of carbonyl groups, can be catalyzed by systems that mimic glycosidase enzymes, which operate through general acid catalysis. rsc.orglibretexts.org Developing catalysts that can selectively hydrolyze the this compound ring under specific pH conditions could lead to new applications in controlled-release systems.

Furthermore, the long nonyl chain of this compound could be a target for bio-inspired oxidation or functionalization reactions. Biocatalysts, such as selectively engineered enzymes, could be employed to introduce new functional groups onto the alkyl chain, creating a range of novel derivatives with tailored properties.

Advanced Materials Development Leveraging this compound Architectures

The 1,3-dioxane (B1201747) moiety has been successfully incorporated into various advanced materials, including liquid crystals and polymers. researchgate.nettandfonline.comrsc.org The presence of both a polar dioxane ring and a nonpolar nonyl chain in this compound suggests its potential as a building block for new materials with unique properties.

Liquid Crystals: The 1,3-dioxane ring is a known component in liquid crystal structures, valued for its ability to induce favorable mesogenic and electro-optic properties. researchgate.netgoogle.comoup.com Research could be directed towards synthesizing new liquid crystalline materials that incorporate the this compound unit. The long, flexible nonyl chain could influence the packing of the molecules and, consequently, the type of liquid crystal phase formed (e.g., nematic, smectic). tandfonline.comrsc.org By modifying the structure, for example by introducing polar groups, new ferroelectric liquid crystals could potentially be developed. rsc.org

Polymers: The 1,3-dioxane ring can be polymerized through ring-opening polymerization to create poly(1,3-dioxane)s, which have shown promise as polymer electrolytes in lithium-metal batteries. rsc.org this compound could serve as a functional monomer in copolymerization reactions, introducing pendant nonyl chains into the polymer backbone. These hydrophobic side chains could significantly alter the physical properties of the resulting polymer, such as its solubility, thermal behavior, and self-assembly characteristics. Such polymers could find use as specialty coatings, adhesives, or in drug delivery systems. researchgate.net

Interdisciplinary Research with Soft Matter Physics and Nanoscience

The amphiphilic nature of this compound, arising from its hydrophilic dioxane head and hydrophobic nonyl tail, makes it a prime candidate for investigation within the fields of soft matter physics and nanoscience.

Soft Matter Physics: Amphiphilic molecules can self-assemble in solution to form a variety of structures, such as micelles, vesicles, and liquid crystalline phases. ncsu.edumdpi.com Future studies could investigate the self-assembly behavior of this compound and its derivatives in different solvents. Understanding the phase behavior and the influence of external stimuli (e.g., temperature, concentration) on these assemblies is a fundamental aspect of soft matter physics. acs.org The insights gained could lead to the development of new surfactants, emulsifiers, or structured fluids.

Q & A

Q. Q1. What are the recommended synthetic routes for 2-nonyl-1,3-dioxane, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis of this compound derivatives typically involves acid-catalyzed cyclization of substituted diols with aldehydes or ketones. For example, pH control during oxidative cleavage (e.g., NaIO₄-mediated reactions) is critical to avoid side reactions, as demonstrated in the synthesis of analogous 5-oxo-2-phenyl-1,3-dioxane, where NH₃ neutralization with KH₂PO₄ improved purity to >90% . Optimization should include monitoring reaction temperature (e.g., maintaining 5–15°C during reagent addition) and solvent selection (e.g., methanol-water mixtures for solubility control). Post-synthesis purification via fractional crystallization or column chromatography is advised to isolate the target compound from byproducts.

Q. Q2. How can the stereochemistry and structural conformation of this compound derivatives be confirmed experimentally?

Methodological Answer: X-ray crystallography is the gold standard for determining stereochemistry and ring conformation. For instance, studies on dispiro-1,3-dioxane macrocycles revealed chair conformations and axial-equatorial substituent orientations critical for host-guest interactions . Alternatively, NMR spectroscopy (¹H and ¹³C) can provide indirect evidence: coupling constants (e.g., J = 2–4 Hz for axial-equatorial protons) and chemical shifts (e.g., deshielded carbons at the dioxane oxygen positions) are diagnostic. For 2-phenyl-1,3-dioxane analogs, NMR data (δ 1.5–5.5 ppm for protons, δ 60–100 ppm for carbons) serve as reference benchmarks .

Advanced Research Questions

Q. Q3. What computational approaches are suitable for modeling the thermal decomposition mechanisms of this compound derivatives?

Methodological Answer: Density functional theory (DFT) calculations, such as B3LYP/6-31G(d), can map Gibbs free energy profiles for decomposition pathways. For 5-nitro-5-R-1,3-dioxanes, single-stage mechanisms with activation energies of ~204.7 kJ·mol⁻¹ were found to dominate over two-stage pathways due to lower energy barriers . Solvent effects (e.g., DMSO lowering barriers via stabilization of transition states) must be incorporated using continuum solvation models. Experimental validation via thermogravimetric analysis (TGA) and kinetic studies (e.g., Arrhenius plots) is recommended to corroborate computational predictions .

Q. Q4. How does the structure-activity relationship (SAR) of this compound derivatives influence their fungicidal or antimicrobial properties?

Methodological Answer: The fungicidal activity of this compound is highly substituent-dependent. Comparative studies show that replacing oxygen with nitrogen (e.g., 2-decyl-2-oxazoline) or sulfur (thiazoles) can alter toxicity profiles. For example, this compound (No. 3532) exhibits ~100-fold lower fungitoxicity than glyodin (a commercial fungicide), highlighting the importance of heteroatom electronegativity and alkyl chain length in bioactivity . Advanced SAR studies should combine in vitro assays (e.g., MIC against Monilinia spp.) with molecular docking to identify interactions with fungal enzyme targets like cytochrome P450 or chitin synthases.

Q. Q5. How can contradictory data on the cytotoxicity of this compound derivatives be resolved in pharmacological studies?

Methodological Answer: Discrepancies in cytotoxicity data often arise from variations in cell lines, assay protocols, or impurity profiles. For example, residual solvents (e.g., DMSO) or synthetic byproducts (e.g., nitrosoamines) may confound results. A robust approach includes:

  • Purity verification: HPLC-MS or GC-μECD to confirm compound integrity .
  • Standardized assays: Use OECD guidelines for cytotoxicity (e.g., MTT assay on HepG2 cells) and genotoxicity (Ames test).
  • Negative controls: Test for solvent interference and batch-to-batch variability .

Q. Q6. What advanced analytical techniques are recommended for quantifying this compound in complex matrices (e.g., environmental or biological samples)?

Methodological Answer: Solid-phase microextraction coupled with gas chromatography and microelectron-capture detection (SPME-GC-μECD) is highly sensitive for trace analysis (detection limits ~0.1 ppb) . For polar metabolites, LC-MS/MS with electrospray ionization (ESI) provides superior selectivity. Method validation should include spike-recovery experiments (e.g., 80–120% recovery in serum or soil extracts) and matrix-matched calibration to account for ion suppression/enhancement .

Q. Q7. How can this compound derivatives be integrated into drug discovery pipelines targeting GPCRs or enzyme inhibitors?

Methodological Answer: The 1,3-dioxane scaffold is a versatile pharmacophore for GPCR modulation. For example, dispiro-1,3-dioxane macrocycles have been designed to exploit hydrophobic interactions with receptor pockets . Key steps include:

  • Virtual screening: Molecular dynamics simulations to assess binding stability.
  • Functional assays: cAMP or calcium flux assays to evaluate GPCR activation/antagonism.
  • Metabolic stability: Microsomal incubation (e.g., human liver microsomes) to predict pharmacokinetics .

Contradictions and Methodological Gaps

Q. Q8. Why do computational predictions of this compound reactivity sometimes conflict with experimental observations?

Methodological Answer: Discrepancies often arise from oversimplified computational models (e.g., neglecting solvent dynamics or conformational flexibility). For example, DFT studies of 5-nitro-5-R-1,3-dioxanes underestimated solvent stabilization effects for bromine substituents, leading to inaccurate rate predictions . Hybrid QM/MM approaches or explicit solvent molecular dynamics can mitigate these issues. Experimental validation under controlled conditions (e.g., inert atmosphere, anhydrous solvents) is critical .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.